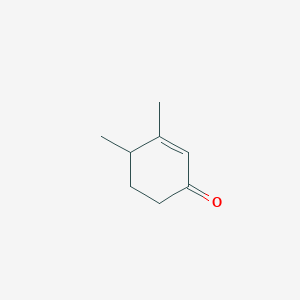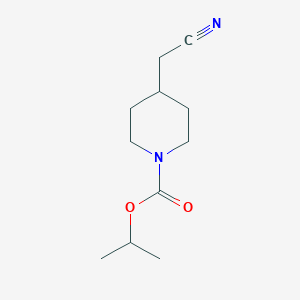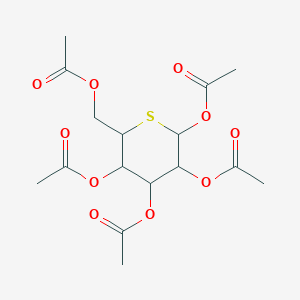
2-acetamido-3-(1H-imidazol-4-yl)propanamide
説明
“2-acetamido-3-(1H-imidazol-4-yl)propanamide” is a chemical compound with the CAS Number: 10467-31-9 . It has a molecular weight of 196.21 . The IUPAC name for this compound is 2-(acetylamino)-3-(1H-imidazol-4-yl)propanamide . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N4O2/c1-5(13)12-7(8(9)14)2-6-3-10-4-11-6/h3-4,7H,2H2,1H3,(H2,9,14)(H,10,11)(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 196.21 .科学的研究の応用
Synthesis and Structural Studies
- Synthesis Techniques: 2-Acetamido-3-(1H-imidazol-4-yl)propanamide and its derivatives are synthesized through various chemical processes, often originating from compounds like trans-urocanic acid. This includes steps such as reduction, dehydration, and cyclization to produce intermediates and final compounds (Sellier et al., 1992).
- Molecular Docking and Structural Analysis: Molecular docking studies are conducted to understand the binding conformation and interactions of these compounds with various biological targets. This aids in predicting their effectiveness and potential applications in medicinal chemistry (Punia et al., 2021).
Pharmacological Applications
- Histamine Receptor Agonists: Some derivatives of this compound, like N(G)-acylated imidazolylpropylguanidines, have been identified as potent agonists for human histamine receptors, particularly the H4 receptor. These compounds demonstrate significant selectivity and potential for therapeutic use in conditions related to these receptors (Igel et al., 2009).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity: Some synthesized compounds involving this compound exhibit notable antimicrobial activities. This includes efficacy against specific fungal strains and bacteria, making them potential candidates for developing new antimicrobial drugs (Altındağ et al., 2017).
Anticonvulsant and Antinociceptive Effects
- Potential in Treating Seizures: Derivatives of this compound have been explored for their anticonvulsant properties. Some of these derivatives have shown effectiveness against seizures induced by maximal electroshock, suggesting potential therapeutic uses in epilepsy and related disorders (Aktürk et al., 2002).
Catalysis and Chemical Transformations
- Catalytic Applications: Derivatives of this compound have been used as catalysts in chemical reactions like alkene epoxidation. These applications demonstrate their potential in synthetic chemistry and industrial processes (Serafimidou et al., 2008).
Antitumor Activities
- Evaluation in Cancer Research: Certain derivatives have shown promising results in inhibiting tumor cell lines, particularly in leukemia and melanoma. This suggests potential applications in cancer research and therapy (Duran et al., 2012).
Safety and Hazards
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence multiple biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
特性
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-5(13)12-7(8(9)14)2-6-3-10-4-11-6/h3-4,7H,2H2,1H3,(H2,9,14)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJJSUSQDDAEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


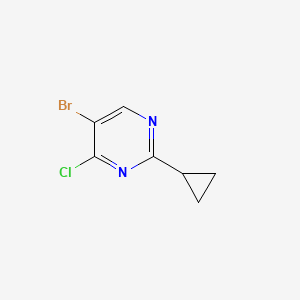
![4-Chloro-2-ethylpyrido[2,3-d]pyrimidine](/img/structure/B3207608.png)
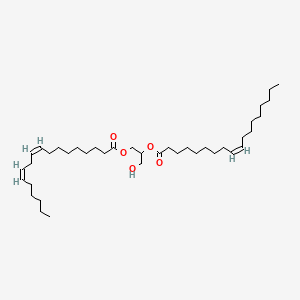

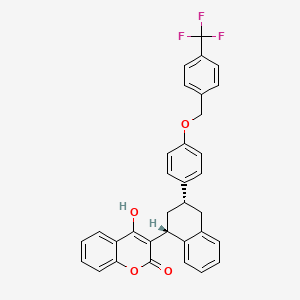

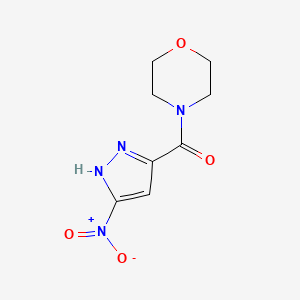
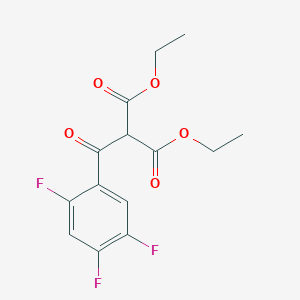
![5-[(Methylamino)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B3207651.png)

